molecular formula C9H19NO3 B142729 N-Boc-DL-2-amino-1-butanol CAS No. 138373-86-1

N-Boc-DL-2-amino-1-butanol

Cat. No.: B142729
CAS No.: 138373-86-1
M. Wt: 189.25 g/mol
InChI Key: LQRGWGOFPUXNOV-UHFFFAOYSA-N
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Description

N-Boc-DL-2-amino-1-butanol is a useful research compound. Its molecular formula is C9H19NO3 and its molecular weight is 189.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies and Thermodynamic Modeling

Research on related Boc-protected amino acids, such as Boc-(R)-3-amino-4-(2, 4, 5-trifluorophenyl)butanoic acid, has been conducted to understand their solubility in various solvents and solvent mixtures over a range of temperatures. This study provides insights into the solubility behavior and thermodynamic properties of Boc-protected compounds, which are critical for the design and optimization of pharmaceutical formulations and synthetic processes (Fan et al., 2016).

Synthesis and Structural Analysis

The synthesis of perfluoro-tert-butyl 4-hydroxyproline as Boc-protected amino acids highlights the utility of Boc-protected amino acids in developing sensitive probes for medicinal chemistry through 19F NMR. This demonstrates the relevance of Boc-protected amino acids in the synthesis of structurally complex and functionally rich molecules for chemical and biochemical studies (Tressler & Zondlo, 2014).

Electrophilic Amination Techniques

The use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent for the N-amination of amino acids and derivatives underscores the versatility of Boc-protected amino groups in synthetic chemistry. This method facilitates the synthesis of terminal tert-butyloxycarbonyl (Boc) protected hydrazino acids, crucial intermediates for modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).

Biosynthesis and Biocatalysis

A novel transaminase from Actinobacteria sp. was applied for the biosynthesis of (R)-3-amino-1-butanol, demonstrating the potential of biocatalysis in producing chiral amines. This research signifies the expanding role of Boc-protected intermediates in green chemistry and biotechnological applications, particularly in the synthesis of pharmaceutically relevant compounds (Tang et al., 2019).

Catalytic Processes for N-Boc Amines

The development of a sustainable, atom-economic synthesis of N-Boc amines from amines highlights the importance of Boc-protected amines in medicinal chemistry. This research outlines an eco-friendly approach, utilizing oxygen from air as the sole oxidant, which emphasizes the role of N-Boc amines as intermediates in synthetic and medicinal chemistry (Cao, Huang, & He, 2021).

Safety and Hazards

N-Boc-DL-2-amino-1-butanol is classified as a hazardous substance. It may cause respiratory irritation, serious eye irritation, skin irritation, and is toxic if swallowed . In case of contact with skin or eyes, it is advised to rinse thoroughly with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting .

Mechanism of Action

Target of Action

N-Boc-DL-2-amino-1-butanol is a chemical compound used primarily in the field of organic synthesis . Its primary targets are amino functions, where it serves as a protecting group . The role of this compound is to protect the amino functions during the synthesis of multifunctional targets .

Mode of Action

The mode of action of this compound involves the protection of amino functions. It is used to convert an amino function to tert-butyl carbamate, also known as a Boc-derivative . This conversion is generally the first option when there is a need to protect an amino function . The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of peptides and other multifunctional targets . The compound facilitates the synthesis of these targets by protecting the amino functions, preventing them from reacting with other compounds during the synthesis process .

Result of Action

The result of the action of this compound is the successful protection of amino functions during the synthesis of multifunctional targets . This allows for the synthesis of complex molecules without unwanted side reactions, contributing to the efficiency and success of the synthesis process .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of strong base, which can facilitate the rearrangement of Boc 2-derivatives . Additionally, the stability of this compound can be influenced by temperature and pH conditions .

Properties

IUPAC Name

tert-butyl N-(1-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRGWGOFPUXNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571731
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138373-86-1, 193086-15-6
Record name tert-Butyl (1-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-DL-2-amino-1-butanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name tert-butyl N-(1-hydroxybutan-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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